REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:12]3=[N:13][CH:14]=[CH:15][CH:16]=[C:11]3C(=O)[O:9]2)=[CH:4][CH:3]=1>[OH-].[Na+]>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:11][C:12]=1[CH:8]([C:5]1[CH:4]=[CH:3][CH:2]=[CH:7][CH:6]=1)[OH:9] |f:1.2|
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Name
|
7-(4-fluorophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine
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Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1OC(C=2C1=NC=CC2)=O
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Name
|
|
Quantity
|
64 mL
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Type
|
solvent
|
Smiles
|
[OH-].[Na+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 24 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(O)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |